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molecular formula C14H18N2 B8739960 1-(4-methylanilino)cyclohexane-1-carbonitrile

1-(4-methylanilino)cyclohexane-1-carbonitrile

Cat. No. B8739960
M. Wt: 214.31 g/mol
InChI Key: PVRZMBZAIVEKOY-UHFFFAOYSA-N
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Patent
US08658681B2

Procedure details

Sodium cyanide (0.245 g, 5 mmol) was added to a mixture of anthranilic acid (0.411 g, 3 mmol) and acetone (1 ml, 13.6 mmol) in acetic acid 90% (3 ml). The reaction mixture was stirred at room temperature for 12 h and then 50 ml of ethyl acetate was added. The organic layer was washed with brine (3×30 ml). The organic layer was dried over magnesium sulfate, concentrated and chromatographed (dichloromethane:acetone, 90:10) to yield 22a (0.551 g, 2.7 mmol, 90%) as a brown solid.
Quantity
0.245 g
Type
reactant
Reaction Step One
Quantity
0.411 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].C(O)(=O)[C:5]1[C:6](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH2:7].[CH3:14][C:15]([CH3:17])=O.C(O[CH2:22][CH3:23])(=O)C.[C:24](O)(=O)[CH3:25]>>[CH3:14][C:15]1[CH:17]=[CH:23][C:22]([NH:7][C:6]2([C:1]#[N:2])[CH2:5][CH2:11][CH2:10][CH2:9][CH2:8]2)=[CH:25][CH:24]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.245 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0.411 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
1 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with brine (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (dichloromethane:acetone, 90:10)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)NC1(CCCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.7 mmol
AMOUNT: MASS 0.551 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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